molecular formula C12H16N2O3 B5196840 2-ethyl-N-(2-nitrophenyl)butanamide

2-ethyl-N-(2-nitrophenyl)butanamide

Cat. No. B5196840
M. Wt: 236.27 g/mol
InChI Key: YOIXSDCRHXUWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(2-nitrophenyl)butanamide, commonly known as ENB, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

ENB works by binding to the active site of enzymes, inhibiting their activity. It has been found to be particularly effective in inhibiting the activity of esterases, which are enzymes that hydrolyze ester bonds. This mechanism of action makes ENB a useful tool in enzyme assays and in the study of enzyme-catalyzed reactions.
Biochemical and Physiological Effects:
ENB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can have downstream effects on various biological processes. Additionally, ENB has been found to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

ENB has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, its mechanism of action makes it a useful tool for the study of enzyme-catalyzed reactions. However, ENB also has limitations. Its inhibitory effects on enzymes may not be specific to a particular enzyme, which can lead to off-target effects. Additionally, ENB may not be effective in inhibiting the activity of all enzymes.

Future Directions

There are several future directions for research on ENB. One area of research is the development of new drugs based on the structure of ENB. Additionally, further investigation into the mechanism of action of ENB and its effects on various biological processes is needed. Finally, research into the potential use of ENB in the treatment of inflammatory diseases is an area of interest.
Conclusion:
In conclusion, ENB is a chemical compound that has potential applications in various fields of scientific research. Its unique properties and mechanism of action make it a useful tool in enzyme assays, the study of enzyme-catalyzed reactions, and the development of new drugs. Further research is needed to fully understand the biochemical and physiological effects of ENB and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

ENB can be synthesized through the reaction of 2-nitrobenzoyl chloride and 2-ethylbutan-1-amine. The reaction takes place in anhydrous conditions and is typically carried out in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain pure ENB.

Scientific Research Applications

ENB has been widely used in scientific research due to its potential applications in various fields. It has been found to be effective in inhibiting the activity of certain enzymes, making it a useful tool in enzyme assays. Additionally, ENB has been used as a substrate for the study of enzyme-catalyzed reactions. It has also been used in the development of new drugs and as a pharmacological tool for the study of various biological processes.

properties

IUPAC Name

2-ethyl-N-(2-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-9(4-2)12(15)13-10-7-5-6-8-11(10)14(16)17/h5-9H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIXSDCRHXUWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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